1-Amino-2-indanol 1-Amino-2-indanol
Brand Name: Vulcanchem
CAS No.: 74165-73-4
VCID: VC1920920
InChI: InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2
SMILES: C1C(C(C2=CC=CC=C21)N)O
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

1-Amino-2-indanol

CAS No.: 74165-73-4

Cat. No.: VC1920920

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-indanol - 74165-73-4

Specification

CAS No. 74165-73-4
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 1-amino-2,3-dihydro-1H-inden-2-ol
Standard InChI InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2
Standard InChI Key HDXFCPZKMFTOLH-UHFFFAOYSA-N
SMILES C1C(C(C2=CC=CC=C21)N)O
Canonical SMILES C1CC(C2=CC=CC=C21)(N)O

Introduction

Chemical Properties and Structure

1-Amino-2-indanol (C₉H₁₁NO) is a bicyclic compound with a molecular weight of 149.19. It consists of a fused benzene and cyclopentane ring system with amino and hydroxyl functional groups at adjacent carbon atoms. The compound exists in multiple stereoisomeric forms, with the cis isomers being particularly valuable in pharmaceutical and catalytic applications .

Physical Properties

The physical properties of 1-amino-2-indanol vary slightly depending on the specific stereoisomer. Below is a comprehensive table of physical properties for the two primary stereoisomers:

Property(1R,2S)-(+)-1-Amino-2-indanol(1S,2R)-(-)-cis-1-Amino-2-indanol
CAS Number136030-00-7126456-43-7
Molecular FormulaC₉H₁₁NOC₉H₁₁NO
Molecular Weight149.19149.19
Physical AppearanceWhite to light beige powderWhite to light beige crystal powder
Melting Point118-121°C118-121°C
Boiling Point270.27°C (estimate)-
Density1.0753 (estimate)-
Optical Activity[α]22/D +63°, c = 0.2 in chloroform[α]20/D 61°, c = 0.5 in chloroform
SolubilitySoluble in methanolSlightly soluble in water
Sensitivity-Air sensitive

These physical properties help researchers identify and characterize the compound during synthesis and application processes .

Chemical Reactivity

The chemical reactivity of 1-amino-2-indanol is primarily influenced by its functional groups:

  • The amino group (-NH₂) can participate in numerous reactions, including nucleophilic substitution, condensation, and amide formation.

  • The hydroxyl group (-OH) can undergo esterification, oxidation, and act as a hydrogen bond donor.

  • The fused ring system provides rigidity and stereochemical control in reactions.

This combination of functional groups in a rigid framework makes 1-amino-2-indanol particularly useful in stereoselective synthesis .

Stereochemistry and Isomers

Stereoisomers of 1-Amino-2-indanol

1-Amino-2-indanol contains two stereogenic centers, resulting in four possible stereoisomers:

  • (1R,2R)-1-amino-2-indanol

  • (1S,2S)-1-amino-2-indanol

  • (1R,2S)-1-amino-2-indanol (cis configuration)

  • (1S,2R)-1-amino-2-indanol (cis configuration)

The cis isomers, where the amino and hydroxyl groups are on the same face of the molecule, have found greater utility in pharmaceutical and catalytic applications. The trans isomers, where these groups are on opposite faces, are less commonly utilized .

Importance of cis Configuration

The cis configuration is critical for many applications of 1-amino-2-indanol. In HIV protease inhibitors like Indinavir, the specific stereochemistry of (1S,2R)-1-amino-2-indanol is essential for proper binding to the target enzyme. Similarly, when used as a chiral ligand in asymmetric synthesis, the spatial arrangement of the functional groups determines the stereoselectivity of the catalyzed reactions .

The major challenge in synthesizing 1-amino-2-indanol is controlling this cis-selectivity, which has led to the development of various synthetic strategies .

Synthesis Methods

Several approaches have been developed for the synthesis of 1-amino-2-indanol, with a particular focus on achieving stereoselectivity.

Synthesis from Indanone

A concise four-step synthesis of (1S,2R)-1-amino-2-indanol starts from indanone:

  • Manganese(III) acetate-mediated acetoxylation of indanone

  • Fungus-catalyzed hydrolysis of acetoxyindanone to obtain optically pure α-hydroxy indanone

  • Formation of oxime ether from 2-hydroxyindanone

  • Enantioselective reduction of the oxime ether to yield (1S,2R)-1-amino-2-indanol with 97% cis selectivity

This method is particularly efficient, providing a straightforward route to this important HIV protease inhibitor component .

Synthesis from D-Phenylalanine

An alternative eight-step synthesis starts from D-phenylalanine:

  • Conversion of D-phenylalanine to 2-acetoxy-1-indanone through a series of reactions including intramolecular Friedel-Crafts cyclization

  • Hydrolysis of the stereochemically labile α-acetoxy ketone to 2-hydroxy-1-indanone using a catalytic amount of scandium triflate (without loss of optical purity)

  • Derivatization to α-hydroxy oxime

  • Diastereoselective hydrogenation to obtain the amino alcohol with 96% cis-selectivity

This method successfully maintains the optical purity of the starting material throughout the transformations, making it suitable for large-scale synthesis .

Strategies for Controlling cis-Selectivity

The key challenge in 1-amino-2-indanol synthesis is controlling the cis-selectivity. Various approaches have been developed to address this:

  • Stereoselective reduction of appropriately functionalized precursors

  • Diastereoselective hydrogenation of oxime intermediates

  • Enzymatic resolutions

  • Chiral auxiliaries to guide the stereochemical outcome

These strategies have been refined over time to improve yields and stereoselectivity, making the production of enantiomerically pure 1-amino-2-indanol more efficient .

Applications in Pharmaceutical Development

HIV Protease Inhibitors

The most prominent pharmaceutical application of 1-amino-2-indanol is as a key component in HIV protease inhibitors, particularly Indinavir. The (1S,2R) stereoisomer serves as a crucial building block in the synthesis of this important antiretroviral medication .

HIV protease inhibitors work by preventing the HIV protease enzyme from processing viral polyproteins, thereby inhibiting viral replication. The specific stereochemistry of 1-amino-2-indanol is critical for the proper binding and function of these inhibitors .

Other Pharmaceutical Applications

Beyond HIV treatment, 1-amino-2-indanol has found applications in the development of:

  • Selective serotonin reuptake inhibitors (SSRIs) for treating depression and anxiety disorders

  • Other antiviral agents, including integrase inhibitors

  • Neurological disorder treatments

  • Various intermediates in the synthesis of biologically active compounds

The compound's rigid structure and stereochemical properties make it valuable for creating pharmaceuticals with specific three-dimensional requirements for binding to biological targets .

Applications in Catalysis and Organic Synthesis

Chiral Ligands and Catalysts

1-Amino-2-indanol serves as an excellent chiral ligand in asymmetric synthesis due to its rigid structure and functionally diverse groups:

  • It forms catalytic complexes with metals such as chromium, palladium, and magnesium for various stereoselective transformations

  • It can be incorporated into oxazaborolidine catalysts for asymmetric reduction of aromatic ketones with high enantioselectivity

  • When used with reducing agents, it exhibits enantioselectivity in the reduction of a wide range of substrates

Specific Catalytic Applications

Research has demonstrated the utility of 1-amino-2-indanol in numerous catalytic processes:

  • Chromium-catalyzed highly selective asymmetric ene reactions between aryl aldehydes and alkoxy/silyloxyalkenes

  • Magnesium-catalyzed conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes

  • Palladium-catalyzed asymmetric azaelectrocyclization for preparing 2,4-disubstituted chiral 1,2,5,6-tetrahydropyridines

  • Organocatalytic conjugate addition of formaldehyde N,N-dialkylhydrazones to β,γ-unsaturated α-keto esters

  • N-Sulfinyl urea organocatalysis for enantioselective aza-Henry reactions

Use in Asymmetric Synthesis

The compound has proven valuable in the stereoselective synthesis of complex molecules:

  • Component for stereoselective asymmetric 6π-azaelectrocyclization

  • Preparation of chiral tetrahydropyridines

  • Synthesis of complex natural products with medicinal properties

  • Development of new compounds with unique stereochemical features

These applications highlight the versatility of 1-amino-2-indanol as a tool in modern organic synthesis .

Material Science Applications

Recent research has begun exploring applications of 1-amino-2-indanol beyond traditional pharmaceutical and catalytic uses:

Novel Materials Development

The compound is being investigated for potential applications in creating materials with unique properties:

  • Development of conducting polymers with specific three-dimensional structures

  • Creation of chemical sensors that can detect chiral molecules

  • Design of materials with controlled stereochemistry for specialized applications

  • Exploration of supramolecular assemblies based on the hydrogen bonding capabilities of 1-amino-2-indanol

These emerging applications demonstrate the continuing relevance of this versatile compound in advanced materials research .

Current Research and Future Perspectives

Ongoing Research Areas

Current research involving 1-amino-2-indanol focuses on several promising directions:

  • Development of more efficient and scalable synthetic routes

  • Exploration of new catalytic applications, particularly in green chemistry

  • Investigation of novel pharmaceutical applications beyond HIV treatment

  • Design of specialized derivatives with enhanced properties for specific applications

  • Use in biochemical research to study enzyme interactions and mechanisms

These research directions continue to expand the utility and understanding of this important chiral building block .

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